1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
CAS No.: 898641-79-7
Cat. No.: VC21522341
Molecular Formula: C20H24N2O4S
Molecular Weight: 388.5g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898641-79-7 |
---|---|
Molecular Formula | C20H24N2O4S |
Molecular Weight | 388.5g/mol |
IUPAC Name | 1-(2,5-diethoxy-4-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Standard InChI | InChI=1S/C20H24N2O4S/c1-4-25-17-14-19(18(26-5-2)13-15(17)3)27(23,24)22-12-11-21-20(22)16-9-7-6-8-10-16/h6-10,13-14H,4-5,11-12H2,1-3H3 |
Standard InChI Key | WGGGTXJLDFCNBX-UHFFFAOYSA-N |
SMILES | CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN=C2C3=CC=CC=C3 |
Canonical SMILES | CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN=C2C3=CC=CC=C3 |
Introduction
Chemical Identity and Structure
Basic Information
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole represents a specialized organic compound with precise chemical parameters as outlined below:
Property | Value |
---|---|
CAS Number | 898641-79-7 |
Molecular Formula | C₂₀H₂₄N₂O₄S |
Molecular Weight | 388.5 g/mol |
PubChem CID | 15944055 |
IUPAC Name | 1-(2,5-diethoxy-4-methylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
The compound was identified in chemical databases with creation dates going back to 2007, with recent modifications to the record in 2023-2025, indicating ongoing interest in this molecule .
Structural Features
The structure of 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole consists of three main components:
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A 4,5-dihydro-1H-imidazole core with a phenyl substituent at the 2-position
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A 2,5-diethoxy-4-methylphenyl group
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A sulfonyl (SO₂) linker connecting the imidazole nitrogen to the substituted phenyl group
This structural arrangement creates a molecule with both polar and nonpolar regions, contributing to its chemical behavior. The 4,5-dihydroimidazole portion represents a partially reduced imidazole ring that retains the C=N functionality while having saturated carbon atoms at the 4 and 5 positions .
Chemical Descriptors
The compound is represented by several chemical descriptors that facilitate its identification in databases and literature:
Descriptor | Value |
---|---|
InChI | InChI=1S/C20H24N2O4S/c1-4-25-17-14-19(18(26-5-2)13-15(17)3)27(23,24)22-12-11-21-20(22)16-9-7-6-8-10-16/h6-10,13-14H,4-5,11-12H2,1-3H3 |
InChIKey | WGGGTXJLDFCNBX-UHFFFAOYSA-N |
SMILES | CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN=C2C3=CC=CC=C3 |
These identifiers provide standardized ways to represent the compound's structure in chemical databases and computational systems .
Physical and Chemical Properties
Solubility Characteristics
The compound's solubility profile is influenced by its mixed functional groups:
These structural features suggest moderate solubility in organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide (DMSO), with limited solubility in water .
Reactivity Patterns
The reactivity of 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is primarily determined by its functional groups:
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The sulfonyl group can undergo nucleophilic substitution reactions
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The 4,5-dihydroimidazole ring contains a reactive C=N bond susceptible to nucleophilic addition
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The diethoxy groups can participate in ether cleavage reactions under specific conditions
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The aromatic rings provide sites for electrophilic aromatic substitution
These reactivity patterns make the compound versatile for further chemical modifications and potential applications in organic synthesis .
Synthesis and Preparation
Purification Methods
Purification of 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole likely employs standard techniques for organic compounds:
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Column chromatography using silica gel with appropriate solvent systems
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Recrystallization from suitable organic solvents
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Preparative HPLC for analytical-grade purity
These methods would be selected based on the specific impurities present and the desired purity level of the final product.
Structural Analogs and Comparative Analysis
Key Structural Analogs
Several structurally related compounds provide valuable context for understanding 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole:
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|---|
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-methyl-5-nitro-1H-imidazole | 898641-43-5 | C₁₅H₁₉N₃O₆S | 369.4 g/mol | Contains methyl at 2-position and nitro at 5-position instead of phenyl at 2-position |
1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole | 898654-86-9 | C₂₁H₂₄N₂O₄S | 400.49 g/mol | Additional methyl group at 4-position of the imidazole ring |
2-Phenyl-4,5-dihydro-1H-imidazole | 936-49-2 | C₉H₁₀N₂ | 146.19 g/mol | Basic imidazole core without sulfonyl and diethoxymethylphenyl groups |
Structure-Activity Relationship Insights
Analysis of these structural analogs suggests several important structure-activity relationships:
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The presence of the sulfonyl group significantly influences the electron distribution in the imidazole ring, potentially affecting its interaction with biological targets.
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Substitution patterns on the imidazole ring (such as the additional methyl group in 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-4-methyl-2-phenyl-1H-imidazole) modify the steric and electronic properties of the molecule.
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The diethoxy groups on the phenyl ring likely contribute to lipophilicity and membrane permeability, which could be important for biological activity .
Research Applications and Future Directions
Current Research Status
The compound 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is primarily categorized as a research chemical, with its listing in chemical databases indicating its availability for scientific investigations. Current research appears focused on its synthesis, characterization, and potential applications in medicinal chemistry .
Future Research Directions
Further investigation of 1-((2,5-diethoxy-4-methylphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole could benefit from:
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Comprehensive biological screening against various targets to identify specific activities
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Detailed structure-activity relationship studies through the synthesis of derivatives
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Crystal structure determination to understand its three-dimensional conformation
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Computational studies to predict interactions with biological targets
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Development of improved synthetic methods for larger-scale production
These research avenues would contribute significantly to understanding the potential of this compound in various applications .
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